molecular formula C19H14N4O2S3 B2850916 1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848766-40-5

1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2850916
CAS No.: 848766-40-5
M. Wt: 426.53
InChI Key: VPGCSZUTXPNTKT-UHFFFAOYSA-N
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Description

1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex heterocyclic compound that features a unique combination of thiophene and pyrroloquinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step reactions. One common approach is the use of thiophene derivatives and pyrroloquinoxaline precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

For example, a typical synthetic route might involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and other reagents under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Mechanism of Action

The mechanism of action of 1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific combination of thiophene and pyrroloquinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S3/c20-18-17(28(24,25)15-8-4-10-27-15)16-19(23(18)11-12-5-3-9-26-12)22-14-7-2-1-6-13(14)21-16/h1-10H,11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGCSZUTXPNTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CS4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 2
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 3
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 4
Reactant of Route 4
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 5
Reactant of Route 5
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Reactant of Route 6
1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

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